4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol
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Overview
Description
4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 1H-benzimidazol-2-amine with substituted chalcones in the presence of a suitable solvent like butan-1-ol, followed by refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot, multicomponent reactions catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and zinc chloride. These methods are designed to be efficient and scalable, providing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium phenolate are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium phenolate in the presence of sodium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anticancer activity.
Imidazo[1,2-a]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PI3K and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[3-(4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H16N4O2/c1-12-3-6-14(7-4-12)21-18-17(13-5-8-15(24)16(25)11-13)22-19-20-9-2-10-23(18)19/h2-11,21,24-25H,1H3 |
InChI Key |
RJAXXGOLYPTTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
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